

Technical Guide: Spectral Analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-3-cyanoguanidine

Cat. No.: B122757

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-cyanoguanidine is a key chemical intermediate and a known impurity in the synthesis of the antimalarial drug Proguanil.[1][2] Identified as Proguanil Related Compound E by the United States Pharmacopeia (USP), its characterization is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.[2][3] This document provides a comprehensive overview of the available spectral data for **1-(4-Chlorophenyl)-3-cyanoguanidine** (CAS No. 1482-62-8), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Chemical Structure and Properties:

- IUPAC Name: 2-(4-chlorophenyl)-1-cyanoguanidine[4]
- Synonyms: Proguanil Related Compound E, p-Chlorophenylcyandiamide[3][5]
- Molecular Formula: C₈H₇CIN₄[4]
- Molecular Weight: 194.62 g/mol [4]

Spectral Data Summary

The following tables summarize the spectral data for **1-(4-Chlorophenyl)-3-cyanoguanidine**. While this compound is available as a certified reference material, complete spectral data sets are not always publicly disseminated.[\[6\]](#) The information presented is compiled from available sources and analogous compounds.

Table 1: NMR Spectral Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Assignment
^1H NMR	DMSO-d ₆	Data not publicly available	Aromatic protons, Amine protons
^{13}C NMR	DMSO-d ₆	Data not publicly available	Aromatic carbons, Guanidine carbon, Cyano carbon
^{15}N NMR	DMSO-d ₆	Data reported in literature [7]	Guanidine and cyano nitrogens

Note: A study by Cunningham and Wan (1996) in Magnetic Resonance in Chemistry reported the ^{15}N NMR data for this compound.[\[7\]](#)

Table 2: IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment	Expected Appearance
~3400-3200	N-H stretching	Broad to medium peaks
~2210	C≡N stretching (cyano group)	Sharp, strong peak
~1650	C=N stretching (guanidine)	Strong peak
~1600-1475	C=C stretching (aromatic ring)	Multiple sharp peaks
~830	C-H out-of-plane bending (para-substituted ring)	Strong peak
~750	C-Cl stretching	Medium to strong peak

Note: The specific peak values are based on characteristic vibrational frequencies for the functional groups present in the molecule. For a related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the N-H and C≡N stretching vibrations were observed at 3193 cm^{-1} and 2218 cm^{-1} , respectively.[8]

Table 3: Mass Spectrometry Data

Technique	m/z	Assignment
Electron Impact (EI) or Electrospray (ESI)	~194/196	$[\text{M}]^{+}$ / $[\text{M}+\text{H}]^{+}$ (Molecular ion peak with isotopic pattern for Cl)
Data not publicly available	Fragmentation pattern	

Note: The molecular ion peak is expected to show a characteristic 3:1 ratio for the ^{35}Cl and ^{37}Cl isotopes.

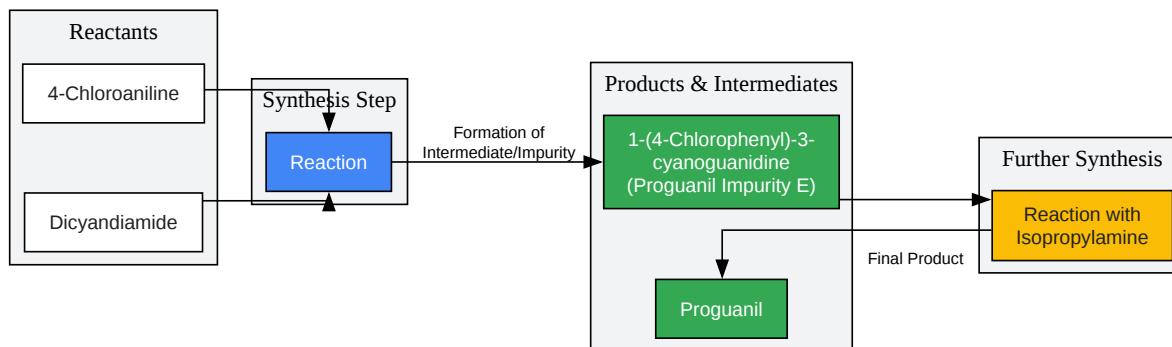
Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for **1-(4-Chlorophenyl)-3-cyanoguanidine** are not publicly available. However, the following methodologies, adapted from the analysis of structurally similar compounds, serve as a reliable guide.[8]

NMR Spectroscopy:

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Proton-decoupled carbon spectra are acquired. A sufficient number of scans and a relaxation delay are used to ensure quantitative accuracy of all carbon signals.

Infrared (IR) Spectroscopy:


- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The solid sample is analyzed using either the KBr pellet technique or an Attenuated Total Reflectance (ATR) accessory.
 - KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
 - ATR: A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} .

Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole instrument, with an electrospray ionization (ESI) or electron impact (EI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., $1\text{ }\mu\text{g/mL}$).
- Data Acquisition: For ESI, the sample solution is infused directly into the source. For EI, a direct insertion probe may be used. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

Logical Relationships and Synthesis Workflow

1-(4-Chlorophenyl)-3-cyanoguanidine is a critical compound in the synthesis of Proguanil. It can be both a precursor and an impurity, arising from the reaction of 4-chloroaniline with dicyandiamide.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway showing the formation of **1-(4-Chlorophenyl)-3-cyanoguanidine**.

Conclusion

The spectral characterization of **1-(4-Chlorophenyl)-3-cyanoguanidine** is essential for ensuring the quality and purity of the antimalarial drug Proguanil. While complete, publicly available datasets are scarce, the information provided in this guide, based on its status as a pharmaceutical reference standard and data from analogous compounds, offers a robust framework for its identification and analysis. Researchers are encouraged to acquire spectral data on their own certified reference materials for definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(4-Chlorophenyl)-3-cyanoguanidine | 1482-62-8 [smolecule.com]
- 2. 1-(4-chlorophenyl)-3-cyanoguanidine | 1482-62-8 [chemicalbook.com]

- 3. Proguanil Related Compound E - 1-(4-Chlorophenyl)-3-cyanoguanidine [sigmaaldrich.com]
- 4. 1-(4-Chlorophenyl)-3-cyanoguanidine | C8H7CIN4 | CID 15140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-Chlorophenyl)-N'-cyanoguanidine | LGC Standards [lgcstandards.com]
- 6. dev.klivon.com [dev.klivon.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122757#1-4-chlorophenyl-3-cyanoguanidine-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com